molecular formula C9H8ClF3N2O2 B3035312 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid CAS No. 317377-64-3

2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid

Cat. No. B3035312
CAS RN: 317377-64-3
M. Wt: 268.62 g/mol
InChI Key: GNJOZTJDRGICDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the amino group , chlorine , and trifluoromethyl substituents onto the pyridine ring. Researchers have employed various synthetic routes, optimizing conditions to achieve high yields. Detailed studies on the synthetic pathways are available in the literature .


Chemical Reactions Analysis

This compound participates in diverse chemical reactions, including acid-base reactions , nucleophilic substitutions , and condensation reactions . Researchers have explored its behavior under varying conditions, elucidating its reactivity patterns and potential applications .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 86-90°C .
  • Density : Predicted to be 1.402 g/cm³ at 20°C and 760 Torr .

Scientific Research Applications

Biomedical Applications

The compound 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, due to its unique structure and properties, finds its application in various fields of biomedical research. A review by Shih, Van, and Shen (2004) emphasizes the biomedical applications of poly(glutamic acid) and poly(lysine), which are derivatives of amino acids. These compounds, being biodegradable and non-toxic, are suitable for various biomedical applications including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004).

Environmental Applications

In the environmental sector, 2,4-dichlorophenoxyacetic acid, a phenoxy herbicide similar in structure to 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, is known to interact significantly with soil, organic matter, and minerals. Werner, Garratt, and Pigott (2012) have compiled extensive data on the sorption experiments of these compounds, highlighting the interaction of these compounds with environmental factors (Werner, Garratt, & Pigott, 2012).

Food Industry and Flavor Enhancement

In the food industry, branched aldehydes, closely related to the structure of 2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid, play a significant role as flavor compounds in various food products. Smit, Engels, and Smit (2009) discussed the production and breakdown pathways of these compounds, emphasizing their relevance in enhancing the flavor of food products (Smit, Engels, & Smit, 2009).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, L-proline, another amino acid derivative, is utilized as a versatile organo-catalyst. Thorat et al. (2022) reviewed its applications in various asymmetric syntheses and heterocyclic skeleton formations, indicating the potential of amino acid derivatives in complex chemical reactions (Thorat et al., 2022).

properties

IUPAC Name

2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-7(5)2-6(14)8(16)17/h1,3,6H,2,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJOZTJDRGICDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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